molecular formula C20H26O2Si B14320748 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- CAS No. 111865-54-4

1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-

Cat. No.: B14320748
CAS No.: 111865-54-4
M. Wt: 326.5 g/mol
InChI Key: SEPNBRSJZVVJNB-UHFFFAOYSA-N
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Description

1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of a pentanone backbone with diphenyl and trimethylsilyloxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of 1,5-diphenyl-3-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.

Industrial Production Methods

While specific industrial production methods for 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the diphenyl and trimethylsilyloxy substituents.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1-pentanone
  • 1,5-Diphenyl-3-pentanone
  • 1,3-Diphenyl-1-pentene

Uniqueness

1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

111865-54-4

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

1,5-diphenyl-3-trimethylsilyloxypentan-1-one

InChI

InChI=1S/C20H26O2Si/c1-23(2,3)22-19(15-14-17-10-6-4-7-11-17)16-20(21)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3

InChI Key

SEPNBRSJZVVJNB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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